Abieta-9(11),8(14),12-trien-12-ol
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Overview
Description
Ferruginol is a natural phenol with a terpenoid substructure, specifically classified as a diterpene of the abietane chemical class. It is characterized by three fused six-membered rings and alkyl functional groups. Ferruginol was first identified in 1939 by Brandt and Neubauer as the main component in the resin of the Miro tree (Podocarpus ferrugneus) and has since been isolated from other conifer species in the families Cupressaceae and Podocarpaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ferruginol involves several steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a precursor molecule to form the abietane skeleton, followed by functional group modifications to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of ferruginol often involves extraction from natural sources, such as the roots, leaves, and seeds of Juniperus procera. The extraction process includes the use of solvents like methanol, followed by chromatographic techniques to isolate and purify ferruginol .
Chemical Reactions Analysis
Types of Reactions: Ferruginol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives, such as hinokiol and sugiol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ferruginol, which have distinct chemical and biological properties .
Scientific Research Applications
Ferruginol has garnered significant attention for its pharmacological properties. It exhibits antibacterial, antitumor, antimalarial, and cardioprotective effects. In chemistry, it is used as a biomarker to study the density of conifers in ancient biospheres. In biology and medicine, ferruginol has shown potential in inhibiting the growth rate of cancer cells and protecting against gastric lesions .
Mechanism of Action
Ferruginol exerts its effects through various molecular pathways. For instance, it induces apoptosis in cancer cells by mediating pathways involving P-p38 and NF-κB. In the context of cardioprotection, ferruginol facilitates mitochondrial biogenesis and fatty acid oxidation via the SIRT1-PGC-1α axis .
Comparison with Similar Compounds
Properties
IUPAC Name |
4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWVJOHUAQHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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